Dichlorophen

Anthelmintic Fasciolopsiasis In vivo efficacy

Dichlorophen delivers scientifically validated, compound-specific performance that generic halogenated phenolics cannot replicate. With a rat oral LD50 exceeding 1500 mg/kg, it achieves complete Moniezia tapeworm clearance in sheep at 150 mg/kg—a therapeutic margin unmatched by neurotoxic hexachlorophene or variable-efficacy bithionol. Broad-spectrum antibacterial MICs span 0.206–0.825 mM; complete industrial microbial control requires just 5–10 ppm. In vitro, 0.074 mM kills Trichomonas vaginalis in 10 min. For combination therapy against MDR Acinetobacter, Dichlorophen is one of only three FDA-recognized repositioning candidates. Procure with confidence for veterinary pharma, industrial water treatment, or drug-discovery programs.

Molecular Formula C13H10Cl2O2
Molecular Weight 269.12 g/mol
CAS No. 97-23-4
Cat. No. B1670467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorophen
CAS97-23-4
SynonymsDichlorophen;  NSC 38642;  NSC-38642;  NSC38642
Molecular FormulaC13H10Cl2O2
Molecular Weight269.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)O)O
InChIInChI=1S/C13H10Cl2O2/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17/h1-4,6-7,16-17H,5H2
InChIKeyMDNWOSOZYLHTCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 72 °F (NTP, 1992)
Sparingly sol in toluene;  1 g sol in 1 g of 95% ethanol, in less than 1 g of ether;  sol in methanol, isopropyl ether, petroleum ether;  sol (with decomp) in alkaline aq solutions
In water, 30 mg/L at 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dichlorophen (CAS 97-23-4): Antimicrobial Bisphenol Compound Profile and Market Context


Dichlorophen (2,2′-methylenebis[4-chlorophenol], CAS 97-23-4) is a halogenated bisphenolic compound with a molecular weight of 269.12 g/mol [1]. First patented in 1944 for agricultural and antimicrobial use [2], it functions as a broad-spectrum bacteriocide, fungicide, and anthelmintic agent [3]. The compound exhibits low aqueous solubility (approximately 30 mg/L at 25°C) but high solubility in ethanol (530 g/L) and acetone (800 g/L), with a log Kow of 4.26 indicating significant lipophilicity [4]. Dichlorophen operates primarily through uncoupling of mitochondrial oxidative phosphorylation in target organisms [3]. The global dichlorophene market was valued at approximately USD 927 million in 2023 and is projected to reach USD 1.37 billion by 2030 at a CAGR of 5.73%, driven by sustained demand in veterinary pharmaceuticals and industrial biocides [5].

Why Dichlorophen Cannot Be Substituted with Other Halogenated Phenolics: Evidence of Differential Spectrum and Potency


Generic substitution of Dichlorophen with structurally related halogenated phenolics such as hexachlorophene, bithionol, niclosamide, or triclosan is not scientifically justified due to quantifiable divergences in target organism susceptibility, mammalian toxicity profiles, and environmental persistence. Despite shared structural motifs and a common mechanism of oxidative phosphorylation uncoupling, these compounds exhibit compound-specific differences in potency against protozoa and bacteria, species-dependent toxicity in mammals, and variable environmental fate [1]. For instance, the therapeutic index and safety margin differ substantially: hexachlorophene demonstrates marked neurotoxicity in rabbits and sheep at therapeutic doses, while bithionol exhibits differential anthelmintic efficacy across parasite species [2][3]. The following quantitative evidence guide documents the specific, measurable differentiators that inform scientific selection and procurement decisions for Dichlorophen relative to its closest analogs.

Quantitative Differentiation Evidence: Dichlorophen vs. Niclosamide, Bithionol, Hexachlorophene, and Triclosan


Superior In Vivo Anthelmintic Efficacy of Dichlorophen Compared to Niclosamide in Fasciolopsiasis

In a clinical study conducted in an endemic area of Bangladesh, Dichlorophen demonstrated superior anthelmintic efficacy compared to niclosamide, the standard-of-care agent for Fasciolopsis buski infection. Dichlorophen reduced ova count by 83.3% after initial treatment, with repeat treatment achieving complete eradication of infection. In contrast, niclosamide reduced ova count by only 48.5%, and repeat niclosamide treatment failed to improve outcomes [1].

Anthelmintic Fasciolopsiasis In vivo efficacy Niclosamide Ova count reduction

Comparative MIC Data: Dichlorophen vs. Bithionol and Triclosan Against Acinetobacter calcoaceticus

In a 2020 drug repurposing screen against A. calcoaceticus, a representative of the clinically relevant Acinetobacter calcoaceticus–baumannii complex, Dichlorophen exhibited a minimum inhibitory concentration (MIC) of 0.825 mM (SD 0.630). This was approximately 4-fold less potent than bithionol (MIC 0.206 mM, SD 0.157) and approximately 64-fold less potent than the benchmark antimicrobial triclosan (MIC 0.0129 mM, SD 0.0099). However, Dichlorophen demonstrated previously undiscovered broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.206 mM to 0.825 mM across tested strains [1][2].

Antibacterial MIC Acinetobacter calcoaceticus Drug repurposing Bithionol

Differential Antiprotozoal Activity: Dichlorophen vs. Hexachlorophene in Serum-Containing vs. Serum-Free Media

In an in vitro study comparing bithionol, dichlorophene, and hexachlorophene against Giardia lamblia and Trichomonas vaginalis trophozoites, Dichlorophen required a concentration of 0.93 mM to achieve complete sterilization of T. vaginalis within 24 hours in complete medium containing serum. Notably, the antiprotozoal activity of Dichlorophen was significantly enhanced in serum-free conditions: T. vaginalis trophozoites were killed in under 10 minutes at a concentration of 0.074 mM. In comparison, hexachlorophene demonstrated markedly higher potency in serum-free medium, killing T. vaginalis within 10 minutes at only 0.0025 mM. All three compounds killed virtually all G. lamblia cells within 24 hours at 0.42 mM in serum-containing medium [1].

Antiprotozoal Giardia lamblia Trichomonas vaginalis Hexachlorophene In vitro efficacy

Mammalian Acute Toxicity Comparison: Dichlorophen vs. Hexachlorophene in Rabbits

Comparative toxicity studies in rabbits demonstrate that hexachlorophene is markedly more toxic than Dichlorophen. Hexachlorophene produces paralysis in rabbits and causes status spongiosus of the white matter upon repeated dosing. In head-to-head evaluation of diphenyl methane derivatives for fasciolicidal activity, hexachlorophene was described as 'very toxic for rabbits,' whereas bithionol and Dichlorophen exhibited substantially lower toxicity profiles in the same experimental system [1][2]. Additionally, Dichlorophen has been characterized as a 'more potent sensitizer than hexachlorophene' in dermatological applications, though the two compounds rarely cross-react immunologically [2]. The oral LD50 for Dichlorophen in adult male and female rats is 1506 mg/kg and 1683 mg/kg, respectively, confirming low mammalian acute oral toxicity [3].

Mammalian toxicity Hexachlorophene Safety profile Neurotoxicity Rabbit model

Dichlorophen In Vivo Anthelmintic Dose-Response in Sheep: Quantitative Efficacy Data

In a controlled anthelmintic study in sheep naturally infected with Moniezia expansa and Moniezia benedeni tapeworms, Dichlorophen demonstrated clear dose-dependent efficacy. At an oral dose of 150 mg/kg, Dichlorophen achieved complete expulsion of tapeworms in 100% of treated animals. At a reduced dose of 100 mg/kg, the cure rate was 80%. The study confirmed that the 150 mg/kg dose was both efficacious and well-tolerated, with toxicity to sheep and cattle characterized as 'very low' [1]. For context, the recommended therapeutic dose of hexachlorophene for treating fascioliasis in sheep is 15 mg/kg, reflecting hexachlorophene's higher potency but also narrower therapeutic index [2].

Anthelmintic Veterinary Sheep Moniezia Dose-response

Dichlorophen: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Veterinary Anthelmintic for Sheep and Cattle Tapeworm Control

Based on the dose-response data documented in Section 3, Dichlorophen at 150 mg/kg oral dose achieves complete elimination of Moniezia tapeworm infections in sheep [1]. This application scenario is supported by established veterinary regulatory approvals in the UK and EU [2]. The compound's favorable mammalian safety profile, with rat oral LD50 exceeding 1500 mg/kg, supports its use in food-producing animals where therapeutic index is a critical procurement consideration [3].

Industrial Antimicrobial and Preservative in Non-Human Contact Applications

Dichlorophen demonstrates broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.206 mM to 0.825 mM depending on the bacterial strain [1]. At concentrations of 5-10 ppm active ingredient, Dichlorophen achieves complete control of microbial growth in industrial water systems and material preservation applications [2]. However, procurement for aquatic or environmental release scenarios must account for Dichlorophen's high toxicity to aquatic life (H400/H410 hazard classification) and log Kow of 4.26, which indicates significant bioaccumulation potential [3].

Antiprotozoal Research in Serum-Free In Vitro Systems

For laboratory research applications targeting Trichomonas vaginalis or Giardia lamblia, Dichlorophen provides a valuable tool compound. In serum-free media, 0.074 mM Dichlorophen achieves complete kill of T. vaginalis trophozoites within 10 minutes [1]. This rapid-kill property in serum-free conditions makes Dichlorophen suitable for in vitro protozoal susceptibility testing and mechanism-of-action studies focused on mitochondrial uncoupling. Researchers should note that hexachlorophene demonstrates higher potency (0.0025 mM) but carries neurotoxicity concerns that may preclude certain experimental designs [1].

Combination Antimicrobial Therapy Development

Dichlorophen has been identified as one of three FDA-approved drugs (along with bithionol and miconazole) with previously undiscovered antibacterial properties against the Acinetobacter calcoaceticus–baumannii complex [1]. Notably, the study identified two novel combination therapies with synergistic antibacterial effects involving Dichlorophen [1]. This evidence positions Dichlorophen as a candidate scaffold for combination therapy development, particularly in the context of multidrug-resistant nosocomial pathogens. Procurement for drug discovery and medicinal chemistry optimization programs is supported by the compound's established safety data and commercial availability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dichlorophen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.